molecular formula C12H11ClN2O B11873165 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde CAS No. 141740-53-6

2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde

Cat. No.: B11873165
CAS No.: 141740-53-6
M. Wt: 234.68 g/mol
InChI Key: GAOLLAZIGCFQFX-UHFFFAOYSA-N
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Description

2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the chloro, dimethylamino, and carbaldehyde functional groups in this compound makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Dimethylamino Substitution: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine.

    Formylation: The formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Dimethylamine, thiols, alkoxides

    Condensation: Amines, hydrazines

Major Products

    Oxidation: 2-Chloro-5-(dimethylamino)quinoline-8-carboxylic acid

    Reduction: 2-Chloro-5-(dimethylamino)quinoline-8-methanol

    Substitution: Various substituted quinoline derivatives

    Condensation: Imines, hydrazones

Scientific Research Applications

2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.

    Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloro and dimethylamino groups can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 5-Dimethylaminoquinoline-8-carbaldehyde
  • 2-Chloro-8-hydroxyquinoline

Uniqueness

2-Chloro-5-(dimethylamino)quinoline-8-carbaldehyde is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

141740-53-6

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-5-(dimethylamino)quinoline-8-carbaldehyde

InChI

InChI=1S/C12H11ClN2O/c1-15(2)10-5-3-8(7-16)12-9(10)4-6-11(13)14-12/h3-7H,1-2H3

InChI Key

GAOLLAZIGCFQFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C2C=CC(=NC2=C(C=C1)C=O)Cl

Origin of Product

United States

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